molecular formula C7H7NO3 B105266 Methyl 4-hydroxynicotinate CAS No. 67367-24-2

Methyl 4-hydroxynicotinate

Cat. No. B105266
CAS RN: 67367-24-2
M. Wt: 153.14 g/mol
InChI Key: IHBXKOZLARNEHF-UHFFFAOYSA-N
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Description

Methyl 4-hydroxynicotinate, also known as Methylpyridoxine, is a synthetic form of vitamin B6. It is an important biochemical compound found in several foods, including eggs, fish, and dairy products. It is essential for the synthesis of several important enzymes, including those involved in the metabolism of carbohydrates, proteins, and fats. This compound is used in the laboratory for a variety of research applications, including biochemical and physiological studies.

Scientific Research Applications

  • Lipid Peroxidation Assay Development :In 1998, Gérard-Monnier and colleagues developed a new colorimetric assay for lipid peroxidation, utilizing reactions involving malondialdehyde (MDA) and 4-hydroxyalkenals, such as 4-hydroxynicotinate. This assay, which produces a chromophore with maximal absorbance at 586 nm, offers a method for measuring MDA and 4-hydroxyalkenals in biological samples, enhancing the understanding of lipid peroxidation processes in various conditions (Gérard-Monnier et al., 1998).

  • Thrips Pest Management :Teulon et al. (2017) investigated the use of Methyl isonicotinate, a related compound to Methyl 4-hydroxynicotinate, for managing thrips pests in agriculture. This research showed that Methyl isonicotinate acts as a non-pheromone semiochemical, attracting thrips to traps. This finding highlights its potential in pest management strategies such as enhanced monitoring, mass trapping, and integrated pest management in various crops (Teulon et al., 2017).

  • Synthesis of Bicyclic Nitrogenous Structures :Fu and colleagues (2017) described a (4+3) cycloaddition reaction involving N-alkyl oxidopyridinium ions derived from this compound. This reaction provides an efficient method to synthesize bicyclic nitrogenous structures, which are important in the development of natural alkaloid-like compounds. Such synthetic methodologies are crucial in medicinal chemistry for the creation of novel therapeutic agents (Fu et al., 2017).

  • Studies in Photophysics and Photochemistry :Balamurali and Dogra (2004) explored the spectral characteristics of methyl 2-hydroxynicotinate (MEHNA), a compound closely related to this compound. Their studies in photophysics and photochemistry contribute to understanding the excited-state behaviors of such compounds, which can be relevant in the development of photoactive materials and in studying the fundamental processes of photo-induced reactions (Balamurali & Dogra, 2004).

  • Single Crystal and Theoretical Analysis in Chemistry :In 2020, Sharfalddin et al. conducted a study on Methyl 4-hydroxybenzoate, which shares structural similarity with this compound. They performed single crystal X-ray analysis and Hirshfeld surface analysis to understand the molecule's intermolecular interactions and crystal packing. This research provides insights into the molecular properties of such compounds, which is crucial in the fields of crystallography and material science (Sharfalddin et al., 2020).

  • Lipid Peroxidation Product Chemistry :Spickett (2013) conducted a comprehensive analysis of 4-hydroxy-2-nonenal (HNE), a product of lipid peroxidation similar in structure to this compound. This study contributes to the understanding of the chemical nature and analysis of lipid peroxidation products, which is significant in the context of inflammation, atherosclerosis, and other oxidative stress-related conditions (Spickett, 2013).

  • Bacterial Degradation of Nicotinic Acid Derivatives :Tinschert et al. (1997) isolated new bacterial strains capable of degrading 6-methylnicotinic acid, a compound related to this compound. This study is important for biotechnological applications, especially in the biodegradation and biotransformation of organic compounds, which can be used in environmental remediation and in the synthesis of useful intermediates for various industries (Tinschert et al., 1997).

Safety and Hazards

Methyl 4-hydroxynicotinate is classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBXKOZLARNEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986646
Record name Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67367-25-3, 67367-24-2
Record name Methyl 1,4-dihydro-4-oxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67367-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-hydroxynicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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